molecular formula C10H12BrN3 B14129385 6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine CAS No. 68175-15-5

6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B14129385
CAS No.: 68175-15-5
M. Wt: 254.13 g/mol
InChI Key: ZUWPSDCTVLEDSC-UHFFFAOYSA-N
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Description

6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with an appropriate aldehyde under phase transfer catalysis conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The compound may also interact with cellular pathways such as the NF-kappaB signaling pathway, which is involved in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. Its butyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

CAS No.

68175-15-5

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

6-bromo-2-butyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C10H12BrN3/c1-2-3-4-9-13-8-5-7(11)6-12-10(8)14-9/h5-6H,2-4H2,1H3,(H,12,13,14)

InChI Key

ZUWPSDCTVLEDSC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1)C=C(C=N2)Br

Origin of Product

United States

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